molecular formula C9H18N2 B12278445 (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B12278445
M. Wt: 154.25 g/mol
InChI Key: AZOKZQRXTHUBNL-IENPIDJESA-N
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Description

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts specific chemical and physical properties that make it valuable for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and methylation steps. The reaction conditions often require the use of strong reducing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-pressure hydrogenation and automated synthesis reactors.

Chemical Reactions Analysis

Types of Reactions

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic amines, depending on the specific reagents and conditions used.

Scientific Research Applications

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-N-methyl-1-azabicyclo[3.2.1]octan-3-amine
  • (5S)-N-methyl-1-azabicyclo[4.3.1]decane-3-amine

Uniqueness

Compared to similar compounds, (5S)-N-methyl-1-azabicyclo[331]nonan-3-amine stands out due to its specific bicyclic structure, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H18N2/c1-10-9-5-8-3-2-4-11(6-8)7-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1

InChI Key

AZOKZQRXTHUBNL-IENPIDJESA-N

Isomeric SMILES

CNC1C[C@@H]2CCCN(C2)C1

Canonical SMILES

CNC1CC2CCCN(C2)C1

Origin of Product

United States

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